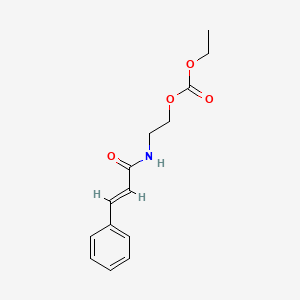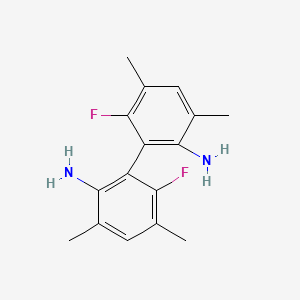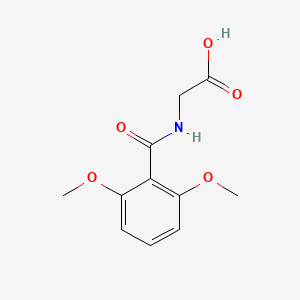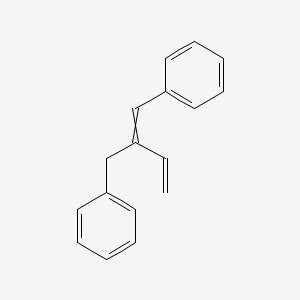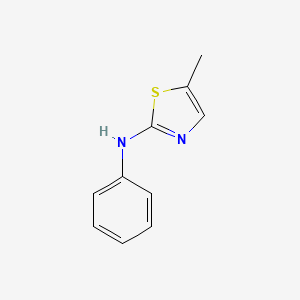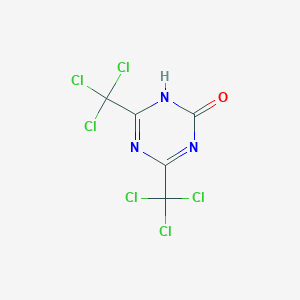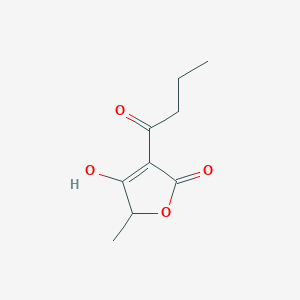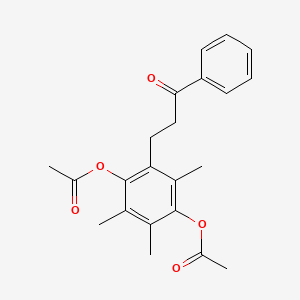
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is an organic compound that belongs to the class of aromatic esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One possible route includes:
Friedel-Crafts Acylation:
Esterification: The formation of the diacetate ester by reacting the intermediate with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the phenylpropyl ketone to a carboxylic acid.
Reduction: Reduction reactions may reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate may have applications in:
Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for potential pharmacological properties or as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals, polymers, or as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance:
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the phenylpropyl ketone group.
2,3,5-Trimethyl-6-(3-hydroxy-3-phenylpropyl)-1,4-phenylene diacetate: Contains a hydroxyl group instead of a ketone.
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene dibenzoate: Contains benzoate esters instead of acetate esters.
Uniqueness
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
53713-21-6 |
|---|---|
Fórmula molecular |
C22H24O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxo-3-phenylpropyl)phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-13-14(2)22(27-17(5)24)19(15(3)21(13)26-16(4)23)11-12-20(25)18-9-7-6-8-10-18/h6-10H,11-12H2,1-5H3 |
Clave InChI |
BOTFSFNYFDFUCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C2=CC=CC=C2)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


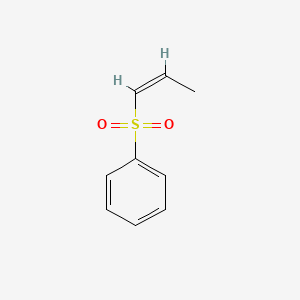

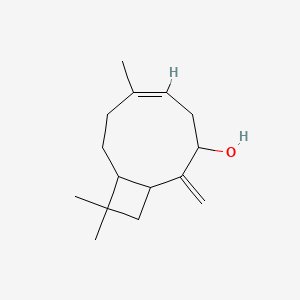

![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
